molecular formula C12H14BrN3O4 B1258753 Manzacidin C

Manzacidin C

Cat. No.: B1258753
M. Wt: 344.16 g/mol
InChI Key: GIJXHAABQHRBTG-BXKDBHETSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Manzacidin C is a structurally unique bromopyrrole alkaloid of marine origin, first isolated from the sponge Hymeniacidon sp . Its architecture is characterized by a tetrahydropyrimidine ring in which one of the amino groups is attached to a quaternary carbon center, and an ester-linked bromopyrrole carboxylic acid . This compound has demonstrated a range of promising biological activities in research, serving as a valuable tool for pharmacological study. It has been identified as an α-adrenoceptor blocker, an antagonist of the serotonergic receptor, and an activator of actomyosin ATPase . This compound has also shown potent antifungal activity . Its intriguing structure and pronounced bioactivity have made it a popular target for total synthesis, inspiring the development of novel synthetic methodologies, including chemoenzymatic routes that leverage C–H functionalization . Researchers value this compound for exploring marine natural product biosynthesis and for developing new therapeutic leads. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14BrN3O4

Molecular Weight

344.16 g/mol

IUPAC Name

(4R,6R)-6-[(4-bromo-1H-pyrrole-2-carbonyl)oxymethyl]-6-methyl-4,5-dihydro-1H-pyrimidine-4-carboxylic acid

InChI

InChI=1S/C12H14BrN3O4/c1-12(3-9(10(17)18)15-6-16-12)5-20-11(19)8-2-7(13)4-14-8/h2,4,6,9,14H,3,5H2,1H3,(H,15,16)(H,17,18)/t9-,12-/m1/s1

InChI Key

GIJXHAABQHRBTG-BXKDBHETSA-N

Isomeric SMILES

C[C@@]1(C[C@@H](N=CN1)C(=O)O)COC(=O)C2=CC(=CN2)Br

Canonical SMILES

CC1(CC(N=CN1)C(=O)O)COC(=O)C2=CC(=CN2)Br

Synonyms

manzacidin C

Origin of Product

United States

Advanced Methodologies for Structural Elucidation of Manzacidin C

Analytical Spectroscopic Techniques in Structural Characterization

NMR spectroscopy is a cornerstone technique for determining the connectivity of atoms in a molecule. libretexts.org For Manzacidin C, both ¹H and ¹³C NMR, along with two-dimensional (2D) experiments, were indispensable.

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling. The ¹³C NMR spectrum, often proton-decoupled to produce singlets for each unique carbon, indicates the number of different carbon environments. libretexts.orgsavemyexams.com The broad range of chemical shifts in ¹³C NMR (0-220 ppm) allows for clear resolution of individual carbon signals, which is particularly advantageous for complex molecules. libretexts.org

Advanced 2D NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) are crucial for establishing the final structure. numberanalytics.com HMBC provides information on the connectivity between protons and carbons separated by two or three bonds, allowing for the connection of molecular fragments identified by other NMR methods like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence). numberanalytics.com This enables the unambiguous assembly of the tetrahydropyrimidine (B8763341) ring and its connection to the bromopyrrolecarboxylic acid moiety via the ester linkage.

Detailed analysis of the chemical shifts provides further structural confirmation. The electronegative oxygen of the ester group and the nitrogen atoms within the tetrahydropyrimidine ring cause a downfield shift (higher ppm value) for adjacent carbon and proton nuclei. libretexts.orgchemguide.co.uk

13C NMR Chemical Shift Data for this compound
Carbon EnvironmentTypical Chemical Shift Range (ppm)Significance
C=O (Ester)160 - 185Confirms the presence of the ester carbonyl group. chemguide.co.uk
C=C (Pyrrole)100 - 150Indicates the carbons of the aromatic pyrrole (B145914) ring. chemguide.co.uk
C-O (Ester)50 - 90Represents the carbon atom attached to the ester oxygen. chemguide.co.uk
C-N (Amidine/Amine)30 - 70Corresponds to carbons within the tetrahydropyrimidine ring bonded to nitrogen. savemyexams.com
C-C (Alkyl)0 - 50Represents the methyl and methylene (B1212753) carbons. savemyexams.com

Mass spectrometry is critical for determining the molecular weight and elemental composition of a compound. uni-saarland.de High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. For this compound, the molecular formula was established as C₁₂H₁₄BrN₃O₄. nih.gov

Furthermore, the fragmentation patterns observed in the mass spectrum offer valuable structural clues. wikipedia.orglibretexts.org Electron Ionization (EI), a common "hard" ionization technique, causes the molecular ion to break apart into smaller, characteristic fragments. uni-saarland.de The analysis of these fragments helps to confirm the presence of specific structural units. For this compound, key fragmentation pathways would include:

Cleavage of the ester bond, resulting in ions corresponding to the bromopyrrolecarbonyl moiety and the tetrahydropyrimidine core.

Loss of small neutral molecules like water or carbon dioxide.

Alpha-cleavage adjacent to the nitrogen atoms in the ring, a common fragmentation pathway for amines. libretexts.org

The stability of the resulting fragment ions often dictates the major peaks observed in the spectrum, with fragments that form stable carbocations being particularly abundant. libretexts.org

Mass Spectrometry Data for this compound
PropertyValueMethod
Molecular FormulaC₁₂H₁₄BrN₃O₄High-Resolution Mass Spectrometry (HRMS)
Molecular Weight344.16 g/molComputed from Molecular Formula nih.gov
Exact Mass343.01677 DaHRMS Measurement nih.gov

While NMR and MS form the primary basis for structural elucidation, other methods provide complementary and often definitive information. X-ray crystallography, a diffraction method, is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, thereby establishing both relative and absolute stereochemistry. ox.ac.uk

Although obtaining a crystal of this compound itself suitable for X-ray analysis can be challenging, the structure of key synthetic intermediates has been confirmed using this method. beilstein-journals.org For instance, in a modular synthesis of the manzacidin core, the structure of a urea (B33335) derivative intermediate was fully confirmed by X-ray crystallography. beilstein-journals.org This analysis unambiguously established the absolute configuration of the intermediate, which directly corroborated the stereochemical predictions for the final product. beilstein-journals.org Similarly, the absolute structure of the related Manzacidin B was definitively revised and established through X-ray crystallographic analysis of a synthetic intermediate. acs.org

Mass Spectrometry (MS) Applications in Structure Determination

Determination of Absolute and Relative Stereochemistry

Establishing the correct stereochemistry of chiral molecules is a critical aspect of their characterization. uou.ac.in The relative configuration describes the spatial arrangement of substituents at different stereocenters relative to each other, while the absolute configuration defines the precise 3D arrangement in space (e.g., R or S). libretexts.org For this compound, with stereocenters at the C4 and C6 positions, the initial proposed structure was later revised to the correct (4S, 6S) configuration based on total synthesis. beilstein-journals.org

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. This approach was central to the unambiguous synthesis of this compound.

In one of the first total syntheses, a diastereoselective Strecker reaction was employed. A key precursor incorporated an L- or D-phenylalanine moiety as a chiral auxiliary to guide the formation of one of the stereocenters. In other synthetic approaches to the manzacidin family, various auxiliaries have been used effectively:

Oppolzer's Camphorsultam : This auxiliary has been proven excellent for directing diastereoselective isocyanoacetate aldol (B89426) reactions, which are key steps in constructing the core structure of related manzacidins.

Evans' Oxazolidinones : These are also used to induce asymmetry in aldol reactions during the synthesis of manzacidin building blocks.

N-tert-butylsulfinimines : Asymmetric addition of organometallic reagents to these chiral sulfinimines has been used to stereoselectively synthesize the chiral amine core of the manzacidins. beilstein-journals.org

By using a starting material of known absolute configuration, such as (S)-allylglycinol, and controlling the subsequent stereocenter formation with a chiral auxiliary, chemists were able to synthesize a single, specific stereoisomer of this compound.

Correlational studies establish the stereochemistry of an unknown compound by relating it to a compound of known configuration. This can be done through chemical transformation or spectroscopic comparison.

The definitive assignment of the (4S, 6S) absolute configuration for this compound was achieved by comparing the synthetic product with the natural isolate. Ohfune and coworkers synthesized the (4S, 6S) isomer, and its spectroscopic data, including NMR spectra and importantly, the sign of its specific optical rotation ([α]D), were found to be identical to those of natural this compound. This provided unambiguous proof of the structure.

Mosher ester analysis is another powerful correlational method used to determine the absolute configuration of chiral alcohols and amines. beilstein-journals.org In a synthesis of the manzacidin core, the configuration of a key amine intermediate was initially assigned using this technique, which involves reacting the amine with a chiral Mosher's acid derivative and analyzing the ¹H NMR spectrum of the resulting diastereomeric amides. beilstein-journals.org This assignment was later confirmed by X-ray crystallography of a related compound. beilstein-journals.org

Elucidation of Manzacidin C Biosynthetic Pathways

Hypothesized Biogenetic Origins

The proposed biosynthetic pathway of Manzacidin C originates from common metabolic precursors, undergoing a series of enzymatic modifications to yield its complex structure.

L-leucine, an essential amino acid, is the foundational building block for the manzacidin family of natural products. sci-hub.semetwarebio.comwikipedia.orglibretexts.org The biosynthesis initiates with this precursor, which then undergoes a cascade of enzymatic reactions. The carbon skeleton of L-leucine provides the core structure that is subsequently functionalized and cyclized to form the characteristic tetrahydropyrimidine (B8763341) ring of this compound. The utilization of L-leucine highlights the efficiency of natural product biosynthesis, where readily available metabolites are channeled into complex secondary metabolic pathways. libretexts.org

The formation of this compound involves strategic carbon-hydrogen (C-H) functionalization events, which are key to installing the necessary functional groups for cyclization and further modifications. nih.govscispace.comeurekalert.orgrsc.org These reactions, often challenging to achieve with traditional synthetic methods, are catalyzed by specific enzymes with high regio- and stereoselectivity. A critical step is the hydroxylation of the L-leucine side chain, which sets the stage for subsequent amination and cyclization to form the tetrahydropyrimidine core. nih.govresearchgate.net This direct functionalization of an unactivated C-H bond is a powerful strategy employed by nature to construct complex molecular architectures from simple precursors. nih.gov

L-Leucine as a Biosynthetic Precursor for Manzacidins

Enzymatic Catalysis in Biosynthesis

The biosynthesis of this compound is orchestrated by a suite of specialized enzymes that catalyze the key bond-forming and functional group interconversion steps.

A pivotal enzyme family in the biosynthesis of this compound is the iron- and α-ketoglutarate-dependent (Fe/αKG) dioxygenases. nih.govresearchgate.netwikipedia.org These enzymes are known for their ability to catalyze the hydroxylation of unactivated C-H bonds. nih.govmdpi.com In the context of this compound biosynthesis, the Fe/αKG dioxygenase GriE, originally identified from the griselimycin (B1672148) biosynthetic pathway, has been shown to be particularly important. nih.govmdpi.com GriE selectively hydroxylates L-leucine at the C-5 position, producing (2S,4R)-5-hydroxyleucine. mdpi.com This hydroxylation is a crucial initiating step, providing the necessary chemical handle for the subsequent enzymatic transformations leading to the formation of the tetrahydropyrimidine ring. nih.govresearchgate.net The catalytic cycle of GriE involves the binding of Fe(II), α-ketoglutarate, and the L-leucine substrate, followed by the reaction with molecular oxygen to generate a high-valent iron-oxo intermediate that is responsible for the C-H bond activation. nih.govmdpi.com

The substrate scope of GriE has been investigated, revealing its ability to hydroxylate a range of aliphatic amino acids, demonstrating its potential for broader synthetic applications. researchgate.netrochester.edu

Table 1: Substrate Scope of Leucine (B10760876) 5-Hydroxylase GriE

Substrate Product Conversion (%)
L-Leucine (2S,4R)-5-Hydroxyleucine >95
L-Norleucine 5-Hydroxy-L-norleucine 85
L-Isoleucine 5-Hydroxy-L-isoleucine 30

Data derived from studies on the enzymatic activity of GriE. researchgate.netrochester.edu

The assembly of natural products like this compound showcases the synthetic power of C-H hydroxylases and aminases. rochester.eduacs.orgnih.gov C-H hydroxylases, such as GriE, introduce hydroxyl groups with high selectivity, a transformation that is often difficult to achieve using conventional chemical methods. nih.govacs.org This initial hydroxylation creates a reactive site for subsequent enzymatic modifications.

Following hydroxylation, aminases can be employed to introduce nitrogen-containing functional groups. In the chemoenzymatic synthesis of this compound, a chemocatalytic C-H amination step at the C-4 position of a leucine-derived intermediate completes the formation of the core structure. nih.gov While the exact native aminase in the this compound pathway is not explicitly detailed in the provided context, the principle of using amination to construct key C-N bonds is a common strategy in the biosynthesis of nitrogen-containing natural products. nih.govresearchgate.net The interplay between hydroxylases and aminases allows for the efficient and stereocontrolled construction of complex heterocyclic systems from simple amino acid precursors. nih.govacs.org This enzymatic logic provides a blueprint for developing novel and efficient synthetic routes to valuable molecules. researchgate.net

Total Synthesis of Manzacidin C: Strategic Developments and Innovative Methodologies

Overview of Prior Total and Formal Syntheses

Historical Milestones and Key Research Contributions

The journey to conquer the molecular complexity of Manzacidin C has been marked by several pivotal contributions from various research groups, each demonstrating innovative approaches.

The first total synthesis of both Manzacidin A and C was achieved by Ohfune and coworkers in 2000 . acs.org Their seminal work not only provided access to these natural products but also definitively established their absolute configurations as (4S,6R) for Manzacidin A and (4S,6S) for this compound. acs.orgacs.org Their strategy was based on a plausible biosynthetic pathway and involved a diastereoselective Strecker synthesis to construct the key amino nitrile intermediate. acs.org Ohfune's group continued to contribute to the field, later reporting on the synthesis of Manzacidin B and further refinements.

The Du Bois laboratory entered the scene with an enantioselective synthesis of Manzacidin A and C, distinguished by a stereospecific C-H bond oxidation. stanford.edustanford.edu This approach highlighted the power of C-H amination in streamlining the synthesis of nitrogen-containing natural products. stanford.edu

Leighton's group developed an efficient asymmetric synthesis of this compound, showcasing a powerful acylhydrazone-enol ether [3+2] cycloaddition to construct the 1,3-diamine motif with excellent stereocontrol. organic-chemistry.orgcolumbia.educolumbia.edu Although this key step required a stoichiometric amount of a chiral silane (B1218182), it represented a significant methodological advancement. organic-chemistry.org

The Renata group has recently made significant strides by incorporating biocatalysis into their synthetic strategy. nih.govthieme.derochester.edu Their chemoenzymatic formal syntheses of this compound leverage the enzymatic hydroxylation of unprotected L-leucine, demonstrating a novel and efficient approach to this complex molecule. nih.govthieme-connect.comacs.org

Ichikawa and coworkers developed an efficient method for the stereoselective construction of the challenging quaternary carbon stereocenter bearing a nitrogen substituent, a key feature of the manzacidin core. nih.govnih.gov Their work provided a valuable tool for the synthesis of these marine alkaloids. nih.govresearchgate.net

Other notable formal syntheses have been reported, including an enantioselective approach by Ukaji and colleagues based on an asymmetric 1,3-dipolar cycloaddition of an azomethine imine. nih.govacs.orgacs.org

Comparative Analysis of Synthetic Efficiency and Step Counts

Subsequent efforts have focused on improving this efficiency. The development of more direct and convergent strategies has been a key theme. For example, approaches that forge the core structure in fewer steps have been a major goal.

Recent chemoenzymatic strategies have shown remarkable potential for shortening the synthetic sequence. The Renata group's second-generation formal synthesis of this compound, which utilizes a biocatalytic C-H hydroxylation, was accomplished in just 5 steps. rochester.edu This represents a significant reduction in step count compared to earlier, purely chemical syntheses which often required 13-15 steps to access a key lactone intermediate. nih.gov

Research GroupKey StrategyNumber of Steps (for this compound or key intermediate)Overall Yield (for this compound or key intermediate)
Ohfune (2000)Diastereoselective Strecker Synthesis153.5%
Renata (1st Gen Chemoenzymatic)Biocatalytic C-H Hydroxylation9 (formal)11%
Renata (2nd Gen Chemoenzymatic)Biocatalytic C-H Hydroxylation & Photocatalytic C-H Azidation5 (formal)11%

Carbon-Hydrogen (C-H) Functionalization Strategies

The direct functionalization of C-H bonds has emerged as a powerful tool in modern organic synthesis, offering more efficient routes to complex molecules by avoiding lengthy pre-functionalization steps. nih.gov Several innovative C-H functionalization strategies have been successfully applied to the synthesis of this compound and its intermediates.

Photocatalytic C-H Azidation Approaches

Photocatalysis has provided a mild and effective method for C-H functionalization. In the context of this compound synthesis, the Renata group developed a novel photocatalytic C-H azidation of unprotected amino acids. nih.govresearchgate.net This method utilizes tetrabutylammonium (B224687) decatungstate (TBADT) as a photocatalyst to mediate the azidation of L-leucine, producing a key azidoleucine intermediate in a 49% yield. rsc.org This transformation was a crucial step in their second-generation chemoenzymatic formal synthesis of this compound. nih.gov The use of visible-light-induced photocatalysis offers a greener and more sustainable alternative to traditional methods. rsc.org

Biocatalytic C-H Hydroxylation and Amination in this compound Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity and efficiency. thieme.de The Renata group has pioneered the use of iron- and α-ketoglutarate-dependent dioxygenases (Fe/αKGs) for the selective C-H hydroxylation in the synthesis of this compound. thieme.derochester.eduacs.org Specifically, they employed the enzyme GriE, a leucine (B10760876) 5-hydroxylase, to selectively hydroxylate the δ-position of various aliphatic amino acids, including L-leucine derivatives. nih.govrochester.eduacs.org This biocatalytic step was instrumental in their concise chemoenzymatic syntheses of this compound, achieving high conversion rates and yields. rochester.edunih.gov This approach showcases the power of harnessing nature's catalysts to solve challenging synthetic problems. acs.org While biocatalytic C-H amination is a growing field, its direct application in published this compound syntheses has been focused on the hydroxylation pathway followed by chemical amination steps. rochester.edu

Asymmetric Cycloaddition and Annulation Approaches

Asymmetric 1,3-Dipolar Cycloadditions of Azomethine Imines

A key strategy in the enantioselective formal total synthesis of (+)-Manzacidin C involves the asymmetric 1,3-dipolar cycloaddition of an azomethine imine. researchgate.netacs.orgnih.govacs.org This approach is particularly powerful for its ability to construct two chiral centers simultaneously. researchgate.netacs.org In one notable synthesis, an azomethine imine possessing a pyrazolidinone skeleton was reacted with methallyl alcohol. researchgate.netacs.orgnih.gov The use of diisopropyl (S,S)-tartrate ((S,S)-DIPT) as a chiral auxiliary was crucial for inducing asymmetry. researchgate.netacs.orgnih.govacs.org This magnesium-mediated reaction system, which utilizes a multinucleating chiral complex, afforded the desired optically active trans-pyrazolidine cycloadducts with excellent levels of regio-, diastereo-, and enantioselectivity. researchgate.netmdpi.com

The reaction effectively sets the stereochemistry at two critical centers that are foundational for the this compound framework. researchgate.net A significant challenge in this route is the subsequent removal of the C3 unit from the newly formed pyrazolidine (B1218672) ring to reveal the acyclic 1,3-diamine precursor needed for the final tetrahydropyrimidine (B8763341) ring. acs.org This was successfully achieved through a sequence involving N-N bond cleavage followed by a retro-Michael addition reaction, demonstrating the viability of this cycloaddition strategy in a formal total synthesis. acs.org

DipolarophileChiral AuxiliaryKey FeaturesOutcomeRef
Methallyl alcohol(S,S)-DIPTMg-mediated, multinucleating systemConstruction of two chiral centers in a single step researchgate.netacs.org
Allylic/Homoallylic alcohols(R,R)-DIPTApplicable to aryl- and alkyl-substituted azomethine iminesOptically-enriched trans-pyrazolidines with up to 98% ee mdpi.com

Acylhydrazone-Enol Ether [3+2] Cycloaddition Methodologies

An alternative and highly effective [3+2] cycloaddition methodology developed by the Leighton group utilizes the reaction of an acylhydrazone with an enol ether, promoted by a chiral silane Lewis acid. organic-chemistry.orgresearchgate.netcolumbia.edu This method is a powerful tool for assembling 1,3-diamine structures with high stereocontrol. organic-chemistry.org In the context of the this compound synthesis, this diastereo- and enantioselective acylhydrazone-alkene cycloaddition establishes the C(4) and C(6) stereocenters in a single, highly stereoselective transformation. researchgate.net

The reaction employs a stoichiometric amount (1.5 equivalents) of a chiral silane derived from pseudoephedrine, which acts as a chiral Lewis acid. organic-chemistry.org While not catalytic, this method provides the pyrazolidine product with impressive results. acs.orgorganic-chemistry.org For instance, a larger scale reaction demonstrated the practicality of this approach, yielding the product in 93% yield and 99% enantiomeric excess (ee) after recrystallization. researchgate.net Subsequent cleavage of the N-N bond in the resulting pyrazolidine, often accomplished with samarium(II) iodide (SmI₂), generates the key diamine intermediate ready for cyclization into the tetrahydropyrimidine core. organic-chemistry.org

ReactantsPromoter/AuxiliaryYieldDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Ref
Acylhydrazone, Enol EtherChiral Silane Lewis Acid93% (large scale)>20:194-99% mdpi.comresearchgate.net
Acylhydrazone, AlkeneChiral Silane Lewis AcidHigh>20:194% mdpi.comresearchgate.net

Stereoselective Formation of Quaternary Carbon Centers

A significant synthetic hurdle in the total synthesis of Manzacidin A and C is the construction of the C6 quaternary stereocenter bearing a nitrogen substituent. nih.govresearchgate.netrsc.org Various innovative methods have been developed to address this challenge, focusing on chiral auxiliary-based approaches and directed additions to imine derivatives.

Development of Chiral Auxiliary-Based Methods for Nitrogen-Bearing Quaternary Centers

An efficient method has been developed for the stereoselective construction of asymmetric quaternary carbons bearing a nitrogen atom, specifically in the form of a Boc-protected allyl amine. nih.govrsc.org This methodology was successfully applied to the synthesis of both Manzacidin A and C. nih.govresearchgate.net

Another powerful strategy involves the asymmetric addition of a Grignard reagent to a chiral tert-butanesulfinyl ketimine, following a protocol optimized by Ellman. beilstein-journals.org This approach stereoselectively generates the central amine core that includes the crucial appending quaternary center. beilstein-journals.org The use of the chiral tert-butanesulfinyl group as an auxiliary effectively directs the nucleophilic attack of the Grignard reagent, establishing the desired stereochemistry at the newly formed quaternary carbon. This method is a key feature in a modular synthesis of the pyrimidine (B1678525) core of the manzacidins. beilstein-journals.org

Directed Asymmetric Additions to Imines and Ketimines in this compound Scaffolds

The stereocontrolled addition of nucleophiles to imines and ketimines is a cornerstone of many this compound syntheses. One such approach, developed by Lanter and co-workers, employed an intermolecular asymmetric aza-Mannich reaction. This strategy utilized the highly diastereoselective addition of chiral N-tert-butylsulfinimines derived from methyl ketones to (E)-N-tert-butylsulfonyl (Bus) imines.

To complete the core structure for this compound, a subsequent addition of a methyl Grignard reagent to the resulting imine was performed in a highly diastereoselective fashion. The chiral sulfinyl group directs the addition, and its subsequent removal with HCl furnishes the required diamine. The use of chiral imine N-substituents, such as sulfinyl groups, has become a valuable tool for achieving asymmetric C-H bond additions, providing access to α-branched amines with excellent diastereoselectivities. nih.gov While many methods exist for additions to ketimines, their application in this compound synthesis often involves overcoming the challenge of their lower electrophilicity compared to aldimines. encyclopedia.pub

Construction of the Tetrahydropyrimidine Core Structure

The final assembly of the unique eight-membered tetrahydropyrimidine ring is a critical stage in the synthesis of this compound. nih.gov Several distinct strategies have been successfully implemented to form this heterocyclic core.

One common pathway involves taking a linear 1,3-diamine precursor, which is often the product of a cycloaddition/ring-opening sequence, and performing a cyclization. organic-chemistry.org In a synthesis by the Du Bois group, this was achieved through a sequence of hydrogenation of an azide (B81097) to an amine, formylation of the resulting amine, and subsequent dehydration with phosphorus oxychloride (POCl₃) to yield the Boc-protected tetrahydropyrimidine core.

Another approach reported by Leighton involves the reductive cleavage of the N-N bond of a pyrazolidine intermediate using samarium(II) iodide. organic-chemistry.org The resulting diamine is then cyclized to form the analogous tetrahydropyrimidine, completing the central core of the molecule. organic-chemistry.org

A modular synthesis of the manzacidin core has also been reported using a divergent Tsuji-Trost coupling. beilstein-journals.org This intramolecular allylic substitution reaction of a specially prepared urea-type substrate allows for the efficient preparation of the tetrahydropyrimidine core. beilstein-journals.org This route demonstrates high flexibility and is applicable for creating the authentic heterocyclic cores of the manzacidins. beilstein-journals.org The unique bromopyrrole alkaloid structure of this compound, first isolated from the Okinawan sponge Hymeniacidon sp., has inspired these diverse and innovative synthetic solutions. nih.govacs.org

Intramolecular Cyclization Tactics for this compound Core

The construction of the central tetrahydropyrimidine ring of this compound has been a focal point of many synthetic efforts. A variety of intramolecular cyclization tactics have been developed to forge this key heterocyclic core.

One notable approach involves an acylhydrazone-enol ether [3+2] cycloaddition. organic-chemistry.org This method has proven effective in establishing the 1,3-diamine motif with good stereochemical control. organic-chemistry.org However, a limitation of this particular strategy is the requirement for a stoichiometric amount of a chiral silane, as it is not a catalytic process. organic-chemistry.org Following the cycloaddition, the resulting pyrazolidine ring system undergoes cleavage of the N-N bond, often promoted by samarium(II) iodide (SmI2) through a radical-mediated process. organic-chemistry.org The core structure is then completed by reforming the ring into the desired tetrahydropyrimidine. organic-chemistry.org

Alternative intramolecular strategies have also been explored, including reductive amination, amine acylation, and strain release-driven transamidation. researchgate.net The formation of the eight-membered 1,5-diazocin-2-one core, a related structural motif, has been achieved through methods such as Beckman rearrangement and reductive N-N scission of tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazol-1-ones. researchgate.net

A systematic study on the base-assisted intramolecular alkylation of N-benzyl-N-chloroacetyl amino acid derivatives has also provided a route to β-lactams with quaternary centers, a structural feature relevant to the manzacidin core. acs.org

Divergent Tsuji-Trost Coupling for Core Diversification

A powerful and versatile strategy for the synthesis of the manzacidin core involves a late-stage diversification approach utilizing a divergent Tsuji-Trost reaction. beilstein-journals.orgresearchgate.net This method allows for the synthesis of both 1,3-syn- and anti-tetrahydropyrimidine cores from a common urea-type precursor. beilstein-journals.orgresearchgate.net The key transformation is an intramolecular allylic substitution reaction. beilstein-journals.orgresearchgate.net

This approach offers significant flexibility in elaborating the different stereochemical configurations present in the manzacidin family of natural products. beilstein-journals.orgresearchgate.net The reaction is typically catalyzed by a palladium complex, such as Pd2(dba)3, in the presence of various phosphite (B83602) ligands. beilstein-journals.org The choice of solvent can influence the diastereoselectivity of the cyclization, leading to either the syn- or anti-configured pyrimidinones. researchgate.net This methodology has been successfully applied to the efficient and modular preparation of the authentic heterocyclic cores of manzacidins. beilstein-journals.orgresearchgate.net

Emerging Catalytic Systems in this compound Synthesis

The development of novel catalytic systems has been instrumental in advancing the synthesis of this compound, offering more efficient and selective routes to this complex molecule. nih.gov

Organocatalysis and Lewis Acid Catalysis Applications

Both organocatalysis and Lewis acid catalysis have emerged as powerful tools in the synthesis of this compound and its analogues. nih.gov

Organocatalysis: Asymmetric organocatalysis has been successfully employed in key bond-forming reactions. For instance, bifunctional cinchona alkaloid-thiourea catalysts have been used in formal syntheses of this compound, demonstrating complementary diastereoselectivity compared to non-bifunctional catalysts. csic.es Memory of chirality has also been exploited in the asymmetric intermolecular conjugate addition of α-amino acid derivatives, providing a route to Manzacidin A. acs.org

Lewis Acid Catalysis: Lewis acids, which function as electron pair acceptors, are used to activate substrates and accelerate reactions. wikipedia.org In the context of this compound synthesis, Lewis acids have been utilized to promote key cycloaddition reactions. organic-chemistry.org For example, an early approach to an asymmetric acylhydrazone-enol ether [3+2] cycloaddition employed a chiral Lewis acid composed of BINOL and a zirconium alkoxide as a catalyst. organic-chemistry.org Titanium-based Lewis acids, such as Ti(OiPr)4, have been used to improve the yield and reliability of additions to chiral tert-butanesulfinyl ketimines, which are precursors to the manzacidin core. researchgate.net

Catalyst TypeApplication in this compound SynthesisReference
Organocatalyst Asymmetric Michael addition csic.es
Bifunctional Cinchona Alkaloid-ThioureaFormal synthesis, complementary diastereoselectivity csic.es
Lewis Acid Asymmetric [3+2] cycloaddition organic-chemistry.org
BINOL/Zr(OAlk)xPromotion of acylhydrazone-enol ether cycloaddition organic-chemistry.org
Ti(OiPr)4Improved addition to chiral sulfinyl ketimines researchgate.net

Transition-Metal Catalyzed Reactions for Key Bond Formations

Transition-metal catalysis plays a pivotal role in several key bond-forming steps in this compound syntheses. nih.gov

Palladium catalysis is central to the divergent Tsuji-Trost coupling strategy for constructing the tetrahydropyrimidine core, as discussed in section 4.5.2. beilstein-journals.orgresearchgate.net Rhodium catalysts have been employed for diastereoselective hydrogenation reactions to set the stereochemistry of precursors for subsequent C-H amination reactions. For instance, cationic Rh(I) complexes with chiral ligands like (R)-PHANEPHOS and (S,S)-Et-DuPHOS have been used to prepare precursors for both Manzacidin A and C. Furthermore, rhodium-catalyzed C-H amination has been a spectacular intramolecular strategy for the synthesis of complex natural products, including Manzacidin A. researchgate.net

Copper-catalyzed reactions have also found application. For example, a novel copper-catalyzed aldol (B89426) reaction was a key step in a highly diastereoselective synthesis of (-)-manzacidin B. researchgate.net

MetalLigand/SystemReaction TypeApplicationReference
Palladiumdba/phosphiteIntramolecular Allylic Substitution (Tsuji-Trost)Core cyclization beilstein-journals.orgresearchgate.net
Rhodium(R)-PHANEPHOSAsymmetric HydrogenationPrecursor synthesis
Rhodium(S,S)-Et-DuPHOSAsymmetric HydrogenationPrecursor synthesis
RhodiumChiral CarboxamidatesIntramolecular C-H AminationHeterocycle formation researchgate.net
Copper(1R)-camphorsultam auxiliaryAldol ReactionDiastereoselective C-C bond formation researchgate.net

Radical-Mediated Bond Transformations in this compound Approaches

Radical reactions offer unique reactivity for bond construction and have been strategically employed in the synthesis of this compound. A key application is the cleavage of the N-N bond in pyrazolidine intermediates, which are formed during certain cyclization strategies. organic-chemistry.org This transformation is often promoted by samarium(II) iodide (SmI2), which initiates a radical process to break the weak N-N bond. organic-chemistry.org

More recently, biocatalytic approaches involving radical-mediated hydrogen atom transfer (HAT) have been explored. nih.gov Enzymes, such as the Fe/α-ketoglutarate-dependent dioxygenase GriE, can catalyze the selective hydroxylation of unactivated C-H bonds. nih.govnih.gov This has been leveraged in a formal synthesis of this compound, where GriE catalyzes the δ-hydroxylation of an azidoleucine derivative. nih.govnih.gov This chemoenzymatic approach represents one of the shortest routes to a key intermediate for this compound. nih.gov The 5ʹ-deoxyadenosyl radical (dAdo•), generated by radical SAM enzymes, is another powerful HAT agent in nature, capable of initiating a cascade of reactions by abstracting a hydrogen atom from a substrate. nih.gov

Structure Activity Relationship Sar Studies of Manzacidin C and Analogs

Design and Synthesis of Manzacidin C Analogs for SAR Investigations

The design and synthesis of analogs of this compound are central to SAR studies. By systematically modifying different parts of the molecule, researchers can probe the importance of various functional groups and stereocenters for its biological effects.

Strategic chemical modifications are employed to create a library of this compound analogs, each designed to answer specific questions about the molecule's interaction with its biological targets. These modifications often focus on several key areas of the this compound scaffold: the bromopyrrole carboxylic acid moiety, the tetrahydropyrimidine (B8763341) core, and the stereochemistry of the chiral centers.

A significant approach involves the use of chemoenzymatic strategies, which combine the precision of enzymatic reactions with the versatility of traditional organic synthesis. nih.govnsf.gov For instance, iron- and α-ketoglutarate-dependent dioxygenases (Fe/αKG) have been utilized for the selective hydroxylation of aliphatic amino acids at distal positions, a challenging transformation using conventional chemical methods. nih.gov This enzymatic C-H functionalization provides efficient access to hydroxylated amino acid building blocks that can be incorporated into the this compound framework, allowing for the exploration of how hydroxyl groups at various positions influence activity. researchgate.net

Another key strategy is the modification of the core heterocyclic structure. The synthesis of various densely-substituted pyrrolidines and the construction of the tetrahydropyrimidine ring have been areas of intense focus. researchgate.net Methodologies for the stereoselective construction of the asymmetric quaternary carbon stereocenter, a key feature of the manzacidins, have been developed to produce analogs with different configurations at this center. rsc.orgnih.gov

Furthermore, derivatization of the bromopyrrole moiety and the urea (B33335) functionality within the tetrahydropyrimidine ring allows for the investigation of the role of these groups in target binding. The synthesis of simplified analogs, where certain functional groups are removed or replaced, helps to determine the minimal structural requirements for biological activity. nih.gov For example, a photocatalytic C-H azidation of unprotected amino acids has been developed as a novel method for introducing nitrogen-containing functional groups. researchgate.netacs.org

The following table summarizes some of the strategic modifications made to this compound and related compounds for SAR studies:

Modification Strategy Targeted Moiety Example of Modification Purpose of Modification Reference
Chemoenzymatic SynthesisAliphatic Amino Acid PrecursorsEnzymatic hydroxylation using Fe/αKG dioxygenasesIntroduce hydroxyl groups at specific positions to probe hydrogen bonding interactions. nih.govnsf.govnih.gov
Stereoselective SynthesisQuaternary Carbon CenterDiastereodivergent synthesis from chiral nitroalkanesInvestigate the impact of stereochemistry at the C4 position on biological activity. researchgate.net
Core Structure ModificationTetrahydropyrimidine RingDivergent Tsuji–Trost couplingCreate analogs with different configurations within the core heterocyclic structure. beilstein-journals.org
Functional Group DerivatizationBromopyrrole MoietySynthesis of analogs with and without the bromo substituentDetermine the importance of the halogen for activity. researchgate.net
SimplificationVariousRemoval of specific functional groupsIdentify the essential pharmacophore. nih.gov

The stereochemistry of this compound is a critical determinant of its biological activity. The molecule contains multiple chiral centers, and the specific spatial arrangement of substituents at these centers dictates how the molecule fits into the binding site of its biological target. khanacademy.org

The absolute configuration of this compound was initially misassigned and later revised through total synthesis, highlighting the importance of precise stereochemical control in synthetic efforts and the profound impact of stereochemistry on its properties. beilstein-journals.org SAR studies have focused on systematically varying the stereochemistry at each chiral center to understand its contribution to activity.

For example, the synthesis of all possible stereoisomers of the manzacidin core amine has been achieved through methods like the asymmetric addition to chiral tert-butanesulfinyl ketimines. beilstein-journals.org This allows for a direct comparison of the biological activities of different diastereomers and enantiomers. The construction of the C4 and C6 stereocenters in a single, highly stereoselective step has also been a key achievement in the synthesis of this compound, enabling more efficient access to stereochemically pure analogs. nih.gov

Research has shown that even subtle changes in stereochemistry can lead to significant differences in biological activity. khanacademy.org This is because the precise three-dimensional shape of the molecule is crucial for optimal interaction with the chiral environment of a biological receptor, such as an enzyme active site or a receptor binding pocket. An enantiomer with the "correct" configuration can bind effectively and elicit a biological response, while its mirror image may be inactive or even have a different activity profile. khanacademy.org The development of synthetic methods that allow for the diastereodivergent synthesis of key intermediates has been instrumental in exploring these stereochemical nuances. researchgate.net

Strategic Chemical Modifications and Derivatization for SAR Probes

Methodologies for Correlating Structural Features with Biological Modulatory Tendencies

To systematically evaluate the large number of this compound analogs generated and to understand the relationship between their structural features and biological effects, researchers employ a combination of rational design principles and high-throughput screening methodologies.

Rational drug design principles are at the forefront of SAR exploration for this compound analogs. mdpi.comnih.gov This approach relies on an understanding of the three-dimensional structure of the biological target and the binding interactions between the ligand and the receptor. drugdesign.org While the specific molecular targets of this compound are not fully elucidated in all contexts, general principles of structure-based and ligand-based design are applied.

Key aspects of rational design in this context include:

Pharmacophore Modeling: Identifying the essential structural features (the pharmacophore) required for biological activity. This involves analyzing the common structural motifs among active analogs and understanding which functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic groups, charged centers) are critical for binding. nih.gov

Molecular Docking: In cases where a target structure is known or can be modeled, computational docking studies can predict how different analogs will bind to the target. nih.gov This allows for the prioritization of synthetic targets that are predicted to have improved binding affinity or selectivity.

Conformational Analysis: Understanding the conformational flexibility of the this compound scaffold is crucial. drugdesign.org The cyclic nature of the tetrahydropyrimidine ring and the stereochemical constraints impose a certain degree of rigidity, but some flexibility remains. Analyzing the preferred conformations of different analogs helps to explain their biological activity.

The synthesis of analogs is often guided by an iterative process. drugdesign.org An initial set of analogs is synthesized and tested. The resulting SAR data is then used to refine the pharmacophore model and to design the next generation of analogs with potentially improved properties. This cycle of design, synthesis, and testing is repeated to optimize the lead compound.

High-throughput screening (HTS) plays a crucial role in the initial stages of SAR studies, especially when a large library of analogs has been synthesized. thermofisher.com HTS allows for the rapid testing of thousands of compounds in a miniaturized and automated format. nih.gov This is particularly useful for identifying initial "hits" from a diverse collection of this compound analogs. dovepress.com

In the context of SAR, HTS is used to:

Screen Analog Libraries: Systematically test all synthesized analogs against a specific biological target or in a phenotypic assay to determine their activity. thermofisher.com

Generate Large Datasets: The data generated from HTS provides a broad overview of the SAR landscape for the this compound scaffold. dovepress.com

Identify Activity Cliffs: HTS data can reveal "activity cliffs," which are pairs of structurally similar compounds with a large difference in potency. dovepress.com These are particularly informative for understanding key structural determinants of activity.

The results from HTS are then used to guide more focused medicinal chemistry efforts. thermofisher.com Hits from the screen are validated, and their structures provide valuable starting points for further optimization based on the rational design principles described above. The integration of HTS with computational methods for data analysis allows for the efficient extraction of meaningful SAR information from large datasets. dovepress.com

Methodological Approaches for Elucidating Molecular Interactions of Manzacidin C

Strategies for Identifying Protein-Ligand Interactions

Identifying the specific protein partners of a small molecule is often the first step in unraveling its biological activity. Several powerful strategies have been developed to discover and validate these protein-ligand interactions.

Affinity-Based Probes and Chemical Proteomics Methodologies

Affinity-based protein profiling (ABPP) is a powerful chemical proteomics strategy used to identify the protein targets of a small molecule. biorxiv.org This approach utilizes chemically synthesized probes derived from the molecule of interest. These probes are typically designed with three key components: the ligand itself (to bind the target), a reactive group for covalent modification, and a reporter tag (like biotin (B1667282) or a fluorophore) for enrichment and detection. acs.org

In the context of Manzacidin C, this would involve synthesizing a derivative that incorporates a photoreactive group (e.g., a diazirine or benzophenone) and a reporter tag. elifesciences.org This affinity-based probe would then be incubated with cell lysates or live cells. Upon photoactivation, the probe covalently cross-links to its binding partners. The tagged proteins can then be enriched (e.g., using streptavidin beads if biotinylated), separated, and identified using mass spectrometry-based proteomics. nih.gov This chemical proteomics workflow allows for the proteome-wide identification of direct binding targets in a biological system. elifesciences.orgelifesciences.org While this approach has been successfully used to identify the targets of other complex natural products, specific studies detailing the creation and application of a this compound-based affinity probe are not yet prevalent in the literature. nih.gov

DNA-Encoded Library Technology (DELT) Applications in Ligand Discovery

DNA-Encoded Library Technology (DELT) is a revolutionary platform for the rapid discovery of ligands for protein targets. google.comresearchgate.net This technology involves the synthesis of massive libraries of small molecules, where each compound is physically linked to a unique DNA sequence that serves as an identifiable barcode. nsf.gov The entire library, potentially containing billions of unique compounds, can be screened simultaneously against a protein target. thermofisher.com The screening process involves incubating the library with an immobilized target protein, washing away non-binders, and then amplifying and sequencing the DNA tags of the remaining "hit" compounds to reveal their chemical structures. researchgate.net

DELT is particularly valuable for identifying initial ligands for proteins, including those considered "undruggable." nsf.gov For a target suspected of interacting with this compound, a DELT screening could rapidly identify other small molecules that bind to the same protein, potentially with higher affinity or different properties. This can help validate the target and provide a diverse set of chemical starting points for drug development. Currently, there are no published studies specifically describing the use of DELT to find ligands for the targets of this compound.

Integrated Screening Approaches for Hit Identification and Target Elucidation

Modern drug discovery often relies on integrated screening approaches that combine multiple techniques to identify and validate targets. This can involve a primary screen, such as a high-throughput phenotypic screen, to identify compounds that produce a desired biological effect. Hits from this screen, which could include this compound, are then subjected to a battery of secondary assays for target deconvolution.

This integrated workflow could involve:

Thermal Proteome Profiling (TPP): This method assesses changes in the thermal stability of proteins across the proteome upon ligand binding. A shift in a protein's melting temperature in the presence of this compound indicates a direct interaction. elifesciences.orgelifesciences.org

Computational Docking: In silico models can predict potential binding interactions between this compound and the 3D structures of known proteins, helping to prioritize potential targets for experimental validation. mdpi.com

Genetic Approaches: Techniques like CRISPR-Cas9 screening can identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby pointing to the relevant biological pathway and potential protein targets.

By combining data from these orthogonal approaches, researchers can build a more confident picture of a compound's mechanism of action.

Mechanistic Probes for Understanding Cellular Processes

Once a protein target is identified, the next step is to understand the mechanistic details of the interaction and its downstream cellular consequences. This requires a different set of molecular tools and assays.

Exploration of Molecular Binding Sites through Chemical Biology Tools

Understanding precisely where and how a ligand binds to its target protein is fundamental to medicinal chemistry and drug design. High-resolution structural biology techniques like X-ray crystallography and cryo-electron microscopy are the gold standard for visualizing binding sites. These methods can reveal the specific amino acid residues involved in the interaction, the conformation of the bound ligand, and any conformational changes in the protein upon binding.

In the absence of a co-crystal structure, molecular modeling and docking studies can provide valuable hypotheses about the binding site. mdpi.com Furthermore, site-directed mutagenesis, where specific amino acids in the predicted binding pocket are altered, can be used to experimentally validate the importance of those residues for the interaction with this compound.

Biochemical Assay Development for Interaction Studies

To quantify the interaction between this compound and its putative target(s) and to understand its functional consequences, specific biochemical assays must be developed. The nature of the assay depends on the function of the target protein.

Binding Assays: Techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or Microscale Thermophoresis (MST) can be used to directly measure the binding affinity (K_d), kinetics (k_on/k_off), and thermodynamics of the this compound-protein interaction.

Enzyme Activity Assays: If the identified target is an enzyme, assays can be developed to measure how this compound affects its catalytic activity (i.e., whether it acts as an inhibitor or an activator). For instance, the enzymatic synthesis of this compound itself relied on characterizing the activity of the hydroxylase enzyme GriE. nih.govresearchgate.net A similar approach would be needed for its cellular targets.

Cell-Based Functional Assays: These assays measure the downstream consequences of the target engagement in a cellular context. For example, if this compound targets a receptor, a reporter gene assay could be developed to measure the activation or inhibition of the corresponding signaling pathway.

The development of such assays is essential for establishing a clear structure-activity relationship (SAR) and for optimizing the pharmacological properties of this compound or its analogs. mdpi.com

Current Research Challenges and Future Directions in Manzacidin C Chemistry

Advancements in Scalable and Sustainable Synthetic Methodologies for Manzacidin C

The intricate structure of this compound, featuring a unique tetrahydropyrimidine (B8763341) core and multiple stereocenters, has made it a compelling target for total synthesis since its discovery. nih.gov Early synthetic routes, while successful in confirming the molecule's structure, were often lengthy and lacked scalability. nih.gov Modern research efforts are intensely focused on developing more efficient, scalable, and sustainable methods, with a significant shift towards chemoenzymatic strategies that leverage the precision of biocatalysis.

A primary challenge in this compound synthesis has been the stereoselective installation of the C4 and C6 stereocenters and the construction of the 1,3-diamine motif. organic-chemistry.org Various approaches, including asymmetric 1,3-dipolar cycloadditions and aza-Mannich reactions, have been developed to address this. researchgate.net However, these purely chemical methods can be step-intensive. nih.gov

A major breakthrough in creating a more sustainable and efficient synthesis involves the application of C–H functionalization logic. nih.govacs.orgstanford.edu This approach avoids the lengthy pre-functionalization of substrates common in traditional synthesis. nih.gov A particularly innovative strategy combines chemical synthesis with enzymatic C-H hydroxylation. nih.govrochester.eduresearchgate.net Researchers have successfully employed an α-ketoglutarate-dependent dioxygenase, leucine (B10760876) 5-hydroxylase (GriE), which is known for its role in griselimycin (B1672148) biosynthesis. nih.govrochester.edursc.org This enzyme exhibits substrate promiscuity and can selectively hydroxylate the δ-position of leucine derivatives with high conversion rates. nih.govresearchgate.netmdpi.com

This chemoenzymatic approach has drastically shortened the synthesis of a key lactone intermediate. nih.gov For instance, a second-generation formal synthesis of this compound was achieved in just five steps, a significant improvement over previous routes. nih.govnih.gov The biocatalytic hydroxylation step proved scalable and set the stage for a one-pot sequence of transformations to complete the core structure. nih.govrochester.edu The evolution of these synthetic strategies highlights a move towards greater efficiency and sustainability in producing complex natural products. nih.govparis-saclay.fr

Comparison of Selected this compound Synthetic Strategies

StrategyKey Reaction TypeReported Step Count (Formal Synthesis)Key AdvantagesReference
Ohfune (2000)Classical Organic Synthesis13 steps to key lactone intermediateFirst total synthesis, unambiguous structure determination nih.gov
DuBois (2002)Rh-catalyzed C-H Amination7 steps (most expedient at the time)Application of stereospecific C-H bond oxidation nih.govscispace.com
Leighton (2008)Acylhydrazone-enol ether [3+2] cycloadditionNot specifiedNovel method for 1,3-diamine construction with good stereocontrol organic-chemistry.org
Renata (2018)Chemoenzymatic (GriE-catalyzed C-H hydroxylation)5 stepsHighly efficient, scalable, sustainable, excellent selectivity nih.govnih.gov

Comprehensive Elucidation of Remaining Biosynthetic Pathway Details

While synthetic chemists have devised multiple routes to this compound, the precise biosynthetic pathway within its natural producer, the marine sponge Hymeniacidon sp., is not fully understood. Elucidating this pathway is a significant research challenge, complicated by the difficulty of working with sponge symbionts and the fact that genes for natural product biosynthesis in eukaryotes are often not clustered as they are in bacteria. nih.govfrontiersin.org

It has been proposed that the core structure of the manzacidins arises from a leucine-derived intermediate. nih.gov This hypothesis is supported by the success of chemoenzymatic syntheses that utilize leucine derivatives as starting materials. nih.govrsc.org The proposed biosynthesis likely involves a series of enzymatic modifications, including halogenation of a pyrrole (B145914) precursor and the complex assembly of the tetrahydropyrimidine ring from the modified amino acid. nih.gov

The key unknowns in the pathway include:

The specific enzymes responsible: Identifying the complete set of enzymes—hydroxylases, halogenases, cyclases, etc.—that construct the molecule remains a primary goal.

The sequence of events: The exact order of tailoring reactions (e.g., when the bromination or the cyclization occurs) is yet to be determined.

The origin of the bromopyrrole moiety: The precise biosynthetic route to the 4-bromo-1H-pyrrole-2-carbonyl unit needs to be clarified.

Modern techniques in genomics, transcriptomics, and proteomics offer powerful tools to address these questions. nih.gov Chemoproteomics, using activity-based probes designed from biosynthetic intermediates, has emerged as a promising strategy for identifying and characterizing enzymes in complex biological systems where genetic information is limited. frontiersin.org Future research will likely involve applying these advanced "omics" and chemical biology approaches to the producing organism or its symbiotic bacteria to isolate the relevant genes and enzymes, ultimately providing a complete picture of how nature assembles this unique alkaloid.

Innovative Methodologies for Advanced Structure-Activity Profiling

While this compound and its relatives have reported biological activities, a detailed understanding of their structure-activity relationships (SAR) is crucial for developing them into potential therapeutic leads. nih.gov Advanced SAR profiling aims to identify the key structural features—the pharmacophore—responsible for a molecule's activity and to guide the design of more potent and selective analogues.

A significant challenge is the limited availability of manzacidins from natural sources, which has historically hampered extensive biological evaluation. The development of efficient total syntheses is therefore critical, as it allows for the rational design and production of a library of simplified or modified analogues for testing. nih.gov

Key Findings from Manzamine/Manzacidin Analogue Studies

Analogue TypeModification AreaObserved Impact on ActivityReference
Simplified this compound AnaloguesCore scaffold simplificationShowed equal or more potent cytotoxicity than natural this compound nih.gov
Simplified Manzamine A AnaloguesCore scaffold simplificationSignificantly reduced antimalarial activity nih.gov
Modified Manzamine AOlefin metathesisGenerated novel structures with important biological properties nih.gov
GE81112 B1 Analogues (Peptide)Removal of β-OH group>500-fold reduction in antibacterial activity nsf.gov

Note: The table includes data from the broader manzamine class, to which this compound belongs, to illustrate SAR principles.

Innovative methodologies for advanced SAR profiling include:

Modular Chemoenzymatic Synthesis: This approach allows for the rapid generation of diverse analogues. By combining chemical synthesis with a pool of biocatalysts, such as Fe/αKG hydroxylases, specific sites on the molecule can be modified to explore how changes in oxidation patterns affect activity. nsf.gov This strategy enables efficient exploration of chemical space that would be difficult to access through purely chemical means. nsf.gov

Fragment-Based and Analogue-Oriented Synthesis: Creating simplified versions of the complex natural product can help pinpoint the minimal structural requirements for activity. Studies on simplified manzamine C analogues have shown that potent activity can be retained, and even enhanced, in less complex structures. nih.gov

Computational Modeling: Molecular docking studies can be used to predict how analogues will bind to target proteins, such as kinases. nih.gov This in silico analysis helps rationalize observed SAR data and guide the design of new compounds with improved binding affinity and selectivity.

Future efforts in this area will likely involve a tighter integration of modular synthesis, high-throughput biological screening, and computational chemistry. This synergistic approach will accelerate the identification of key pharmacophores and the development of optimized this compound-based compounds for specific biological targets.

Development of Novel Chemical Biology Tools Inspired by this compound

The unique structure and biological activity of this compound make it an attractive scaffold for the development of novel chemical biology tools. stanford.edu Such tools, often called chemical probes, are small molecules used to study and manipulate biological systems, for example, by identifying the protein targets of a bioactive compound or visualizing cellular processes. u-bordeaux.frchemrxiv.org A major challenge in chemical biology is the development of specific probes for a wide range of proteins, and natural products are a rich source of inspiration for novel probe design. chemrxiv.org

Currently, there are no widely reported chemical probes derived directly from this compound. However, the principles for their development are well-established. The general strategy involves modifying the natural product scaffold to include two key functionalities:

A reactive or photoreactive group: This group, such as a diazirine, forms a covalent bond with the target protein upon activation (e.g., by UV light), enabling permanent labeling. chemrxiv.orguni-konstanz.de

A reporter tag: This tag, often an alkyne or azide (B81097), allows for the subsequent attachment of a fluorescent dye or biotin (B1667282) via click chemistry, facilitating detection, visualization, or purification of the labeled protein. chemrxiv.org

The development of this compound-inspired probes represents a significant future direction. By creating a library of "fully-functionalized" this compound analogues, each bearing these functionalities at different positions, researchers could perform chemoproteomic experiments to:

Identify Direct Binding Partners: Unbiasedly map the proteins that this compound interacts with directly in living cells, thus elucidating its mechanism of action. chemrxiv.org

Discover "Ligandable" Pockets: Uncover new binding sites on proteins that may not have been previously considered "druggable." chemrxiv.org

Develop Imaging Agents: Create fluorescent versions of this compound to visualize its distribution and localization within cells and tissues. stanford.edu

Leveraging the stereochemical and structural diversity of the this compound scaffold through semi-synthesis could yield a powerful set of probes to explore the human proteome and expand the "ligandable" proteome. chemrxiv.org This approach would transform this compound from a compound with interesting bioactivity into a precision tool for fundamental biological discovery.

Q & A

Basic Research Questions

Q. What are the validated methodologies for isolating Manzacidin C from natural sources, and how can yield optimization be systematically approached?

  • Methodological Answer : Initial isolation typically involves solvent extraction (e.g., methanol/water) followed by liquid-liquid partitioning and chromatographic techniques (e.g., HPLC, flash chromatography). Yield optimization requires adjusting parameters like solvent polarity, temperature, and pH. Purity validation should employ NMR, mass spectrometry, and HPLC-DAD, with purity thresholds ≥95% for biological assays .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound, and what validation criteria ensure accuracy?

  • Methodological Answer : High-resolution mass spectrometry (HR-MS) confirms molecular formula, while 1D/2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) resolves stereochemistry. Validation requires comparison with literature data, computational modeling (e.g., DFT for NMR chemical shifts), and X-ray crystallography if crystalline derivatives are obtainable .

Q. How should researchers design preliminary bioactivity screens for this compound, and what controls are essential to minimize false positives?

  • Methodological Answer : Use cell-based assays (e.g., MTT for cytotoxicity) with positive/negative controls (e.g., doxorubicin for cytotoxicity, DMSO for solvent effects). Include vehicle controls to rule out solvent interference and replicate experiments ≥3 times to assess reproducibility .

Advanced Research Questions

Q. How can researchers reconcile contradictory bioactivity data for this compound across different in vitro models?

  • Methodological Answer : Conduct meta-analysis of experimental variables: cell line origins, culture conditions (e.g., serum concentration), and compound solubility. Use multivariate statistics (e.g., ANOVA with post-hoc tests) to identify confounding factors. Follow up with mechanistic studies (e.g., target-binding assays) to validate hypotheses .

Q. What strategies address stereochemical challenges in the total synthesis of this compound, particularly during cyclization steps?

  • Methodological Answer : Employ asymmetric catalysis (e.g., Evans’ oxazolidinones for chiral auxiliaries) or enzymatic resolution for stereocontrol. Monitor reaction intermediates via LC-MS and circular dichroism (CD) spectroscopy. Computational tools (e.g., molecular docking) can predict transition-state energetics to optimize reaction pathways .

Q. How should dose-response experiments be structured to determine IC50 values of this compound accurately, accounting for matrix effects?

  • Methodological Answer : Use logarithmic dilution series (e.g., 0.1–100 µM) with ≥8 concentration points. Include matrix-matched controls (e.g., culture medium alone) to correct for background noise. Apply nonlinear regression models (e.g., four-parameter logistic curve) and report 95% confidence intervals .

Q. What pharmacokinetic parameters must be prioritized when translating this compound’s in vitro bioactivity to in vivo models?

  • Methodological Answer : Assess plasma stability (via LC-MS/MS), bioavailability (oral vs. intravenous administration), and metabolic half-life (using liver microsomes). Use allometric scaling to estimate human-equivalent doses and incorporate PK/PD modeling to predict efficacy thresholds .

Q. How can researchers identify and quantify co-eluting impurities in this compound isolates using advanced chromatographic techniques?

  • Methodological Answer : Apply orthogonal methods: UPLC-QTOF-MS for high-resolution separation and tandem MS/MS for fragmentation patterns. Use charged aerosol detection (CAD) for quantification of non-UV-active impurities. Validate with spiked standards and reference spectral libraries .

Methodological Considerations for Data Rigor

  • Reproducibility : Document all experimental parameters (e.g., instrument calibration, batch numbers of reagents) in supplemental materials to enable replication .
  • Statistical Analysis : Use tools like GraphPad Prism for error propagation analysis (e.g., standard deviation, SEM) and report effect sizes with p-values to avoid overinterpretation .
  • Contradiction Resolution : Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity if ELISA results conflict) and consult open-source databases (e.g., ChEMBL) for comparative data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.